5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane
Description
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is a complex organic compound with the molecular formula C10H12Cl4. It is characterized by its unique tricyclic structure, which includes four chlorine atoms attached to the carbon framework.
Properties
CAS No. |
62990-21-0 |
|---|---|
Molecular Formula |
C10H12Cl4 |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
5,5,10,10-tetrachlorotricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 |
InChI Key |
NKVPORTUSHMWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane typically involves the reaction of tricyclo[7.1.0.0(4,6)]decane with chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and often requires the use of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tricyclo[7.1.0.0(4,6)]decane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxygenated compounds .
Scientific Research Applications
Basic Characteristics
- Molecular Weight : 274.0 g/mol
- InChIKey : NKVPORTUSHMWBV-UHFFFAOYSA-N
- CAS Number : 17725-81-4
- Density : Approximately 1.46 g/cm³
- Boiling Point : 320.8 ºC at 760 mmHg
Spectroscopic Data
The compound has been analyzed using various spectroscopic techniques, including NMR and mass spectrometry, which provide insights into its molecular structure and dynamics in different environments .
Environmental Chemistry
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane has been studied for its environmental impact and behavior as a persistent organic pollutant (POP). Its chlorinated nature raises concerns regarding bioaccumulation and toxicity in aquatic ecosystems.
- Case Study : Research indicates that compounds like this can disrupt endocrine functions in wildlife due to their persistence and ability to mimic hormones .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions that can yield valuable products.
- Example Reaction : It can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other functional groups, facilitating the creation of diverse chemical entities.
Material Science
The structural properties of this compound make it suitable for applications in material science, particularly in developing new polymers or coatings that require enhanced thermal stability and chemical resistance.
- Potential Use : Its incorporation into polymer matrices could improve the mechanical properties and durability of materials used in harsh environments.
Pharmacology
While not extensively studied for pharmaceutical applications, the compound's structural characteristics suggest potential as a lead compound in drug development.
- Research Insight : Preliminary studies indicate that chlorinated hydrocarbons can exhibit biological activity that warrants further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[7.1.0.0(4,6)]decane: The parent compound without chlorine atoms.
8-Methoxytetracyclo[7.1.0.0(2,4).0(5,7)]decane: A similar compound with a methoxy group.
Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane: A related compound with a different ring structure
Uniqueness
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is unique due to its specific arrangement of chlorine atoms and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane, a chlorinated hydrocarbon with the molecular formula CHCl, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its complex tricyclic structure and multiple chlorine substituents, which can significantly influence its reactivity and interactions with biological systems.
- Molecular Formula : CHCl
- Molecular Weight : 274.01 g/mol
- CAS Number : 17725-81-4
- SMILES Notation : ClC1(Cl)C(C(Cl)C2(C1C2)C(C(Cl)C(C2)C2)C(C2))C(Cl)C(C2)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on human health and environmental impact.
Toxicological Studies
Research indicates that chlorinated hydrocarbons can exhibit toxic effects on human health and ecosystems. The following table summarizes key findings from toxicological assessments:
Ecotoxicological Impact
The environmental impact of this compound is significant due to its persistence and bioaccumulation potential:
- Aquatic Toxicity : Studies have demonstrated acute toxicity in aquatic organisms, leading to concerns about its effects on biodiversity.
- Soil Microorganisms : Research indicates that this compound can adversely affect soil microbial communities, disrupting nutrient cycling.
Case Study 1: Human Health Risk Assessment
A comprehensive risk assessment was conducted to evaluate the potential health risks associated with exposure to this compound in occupational settings:
- Population Studied : Workers in chemical manufacturing.
- Methods : Biomonitoring and exposure assessment through air sampling.
- Findings : Elevated levels of chlorinated compounds were correlated with increased incidences of respiratory issues and skin irritations among workers.
Case Study 2: Environmental Monitoring
In a study conducted near industrial sites where this compound is used:
- Location : Industrial area near water bodies.
- Methods : Water and sediment sampling for chemical analysis.
- Findings : Detected levels of the compound exceeded safe thresholds for aquatic life, prompting regulatory actions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
